molecular formula C17H26N2O4S B6760692 N-[(1-benzyl-4-hydroxypyrrolidin-2-yl)methyl]-1-(oxolan-2-yl)methanesulfonamide

N-[(1-benzyl-4-hydroxypyrrolidin-2-yl)methyl]-1-(oxolan-2-yl)methanesulfonamide

Cat. No.: B6760692
M. Wt: 354.5 g/mol
InChI Key: LJFIYWBQSIUABY-UHFFFAOYSA-N
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Description

N-[(1-benzyl-4-hydroxypyrrolidin-2-yl)methyl]-1-(oxolan-2-yl)methanesulfonamide is a complex organic compound featuring a pyrrolidine ring, a benzyl group, a hydroxyl group, and a methanesulfonamide moiety

Properties

IUPAC Name

N-[(1-benzyl-4-hydroxypyrrolidin-2-yl)methyl]-1-(oxolan-2-yl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O4S/c20-16-9-15(19(12-16)11-14-5-2-1-3-6-14)10-18-24(21,22)13-17-7-4-8-23-17/h1-3,5-6,15-18,20H,4,7-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJFIYWBQSIUABY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CS(=O)(=O)NCC2CC(CN2CC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-benzyl-4-hydroxypyrrolidin-2-yl)methyl]-1-(oxolan-2-yl)methanesulfonamide typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.

    Introduction of the Benzyl Group: The benzyl group is often introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the nitrogen atom of the pyrrolidine ring.

    Hydroxylation: The hydroxyl group can be introduced through an oxidation reaction, using reagents such as hydrogen peroxide or osmium tetroxide.

    Attachment of the Oxolan-2-yl Group: This step involves the formation of an ether linkage, typically through a Williamson ether synthesis, where an alkoxide reacts with an alkyl halide.

    Sulfonamide Formation: The final step involves the reaction of the intermediate compound with methanesulfonyl chloride in the presence of a base, such as triethylamine, to form the sulfonamide moiety.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using reagents like pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The compound can undergo reduction reactions, particularly at the sulfonamide moiety, using reducing agents such as lithium aluminum hydride (LAH).

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, hydrogen peroxide.

    Reduction: LAH, sodium borohydride (NaBH4).

    Substitution: NaH, alkyl halides, benzyl halides.

Major Products

    Oxidation: Ketones, aldehydes.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-[(1-benzyl-4-hydroxypyrrolidin-2-yl)methyl]-1-(oxolan-2-yl)methanesulfonamide is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound may serve as a ligand for studying receptor interactions, enzyme inhibition, and other biochemical processes. Its structural features make it a candidate for probing the activity of specific biological targets.

Medicine

In medicine, this compound could be investigated for its potential therapeutic effects. Its structural similarity to known bioactive molecules suggests it might exhibit pharmacological activities such as anti-inflammatory, analgesic, or antimicrobial effects.

Industry

Industrially, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[(1-benzyl-4-hydroxypyrrolidin-2-yl)methyl]-1-(oxolan-2-yl)methanesulfonamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

    N-[(1-benzyl-4-hydroxypyrrolidin-2-yl)methyl]-1-(oxolan-2-yl)methanesulfonamide: Unique due to its combination of a pyrrolidine ring, benzyl group, and sulfonamide moiety.

    N-benzylpyrrolidine: Lacks the hydroxyl and sulfonamide groups, making it less versatile in chemical reactions.

    N-[(1-benzyl-4-hydroxypyrrolidin-2-yl)methyl]methanesulfonamide: Similar but lacks the oxolan-2-yl group, which may affect its biological activity.

Uniqueness

The uniqueness of this compound lies in its multifunctional structure, which allows for diverse chemical reactivity and potential biological activities. Its combination of functional groups provides a versatile platform for the development of new compounds with tailored properties.

This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts

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